Sulfo-Cyanine7 maleimide (potassium)

Bioconjugation Protein Labeling NIR Imaging

Choose Sulfo-Cyanine7 maleimide (potassium) over non-sulfonated Cy7 maleimide for reliable, high-signal bioconjugation. Unlike non-sulfonated variants that require protein-denaturing organic co-solvents (DMF/DMSO), this potassium salt dissolves directly in aqueous buffers due to its sulfonate groups. This eliminates solvent-induced damage, preserves biomolecule activity, and prevents dye-dye aggregation that causes self-quenching. The maleimide group enables site-specific, covalent conjugation to thiols at pH 6.5-7.5. Ideal for labeling antibodies, proteins, peptides, and oligonucleotides for in vivo NIR imaging, FRET, and nanoparticle tracking. Storage: -20°C, ship at ambient.

Molecular Formula C43H49KN4O9S2
Molecular Weight 869.1 g/mol
Cat. No. B12366593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cyanine7 maleimide (potassium)
Molecular FormulaC43H49KN4O9S2
Molecular Weight869.1 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C.[K+]
InChIInChI=1S/C43H50N4O9S2.K/c1-42(2)33-27-31(57(51,52)53)15-17-35(33)45(5)37(42)19-13-29-10-9-11-30(26-29)14-20-38-43(3,4)34-28-32(58(54,55)56)16-18-36(34)46(38)24-8-6-7-12-39(48)44-23-25-47-40(49)21-22-41(47)50;/h13-22,26-28H,6-12,23-25H2,1-5H3,(H2-,44,48,51,52,53,54,55,56);/q;+1/p-1
InChIKeyDCHMQIBWFDNWAF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo-Cyanine7 maleimide (potassium): NIR Fluorescent Dye for Aqueous Bioconjugation and Deep Tissue Imaging


Sulfo-Cyanine7 maleimide (potassium) is a sulfonated, water-soluble, near-infrared (NIR) fluorescent dye that belongs to the cyanine dye family. As a derivative of Cyanine7 (Cy7), it features a sulfonated heptamethine core with a rigidizing ring that enhances its photophysical properties . The compound is specifically functionalized with a maleimide group, enabling selective, covalent conjugation to thiol (-SH) groups present in proteins, antibodies, and other biomolecules under mild, physiological conditions [1]. With excitation and emission maxima at approximately 750 nm and 773 nm, respectively, it operates within the NIR-I tissue transparency window, minimizing background autofluorescence and enabling deep tissue imaging . The potassium salt form (CAS: 2183440-60-8) is typically supplied as a dark green powder with high purity (≥95%) and is characterized by an extinction coefficient of 240,600 M⁻¹cm⁻¹ and a fluorescence quantum yield of 0.24 .

Why Sulfo-Cyanine7 maleimide (potassium) Cannot Be Substituted with Generic Cyanine7 Maleimide


Although Sulfo-Cyanine7 maleimide (potassium) and non-sulfonated Cyanine7 maleimide share nearly identical spectral profiles, they are not interchangeable for critical applications due to fundamental differences in solubility, aggregation behavior, and labeling efficiency. Non-sulfonated Cy7 maleimide exhibits poor aqueous solubility and requires the use of organic co-solvents such as DMSO or DMF, which can denature sensitive biomolecules and complicate downstream purification . In contrast, the sulfonate groups on Sulfo-Cyanine7 maleimide confer excellent water solubility, eliminating the need for co-solvents and enabling direct, efficient conjugation in purely aqueous buffers [1]. Furthermore, sulfonation significantly reduces dye-dye aggregation in solution, preventing self-quenching and ensuring that the fluorophore maintains its high brightness and photostability upon conjugation [2]. These differences directly impact experimental outcomes, making Sulfo-Cyanine7 maleimide the superior choice for labeling fragile proteins, maintaining biological activity, and achieving consistent, high signal-to-noise ratios in imaging applications.

Sulfo-Cyanine7 maleimide (potassium): Key Differentiating Performance Metrics vs. Closest Analogs


Superior Aqueous Solubility Enables Organic Co-Solvent-Free Bioconjugation

Sulfo-Cyanine7 maleimide (potassium) exhibits high aqueous solubility, enabling direct dissolution in water and common aqueous buffers without the need for organic co-solvents. This is in stark contrast to non-sulfonated Cy7 maleimide, which has poor water solubility and requires the use of organic solvents such as DMSO or DMF for dissolution and subsequent bioconjugation reactions . The use of organic co-solvents can be detrimental to the structure and function of sensitive proteins, leading to aggregation or denaturation. Therefore, the sulfonated derivative is essential for applications where maintaining native biomolecule conformation is critical [1].

Bioconjugation Protein Labeling NIR Imaging

Higher Molar Extinction Coefficient for Enhanced Brightness

Sulfo-Cyanine7 maleimide (potassium) demonstrates a significantly higher molar extinction coefficient (ε) of 240,600 M⁻¹cm⁻¹ at its absorption maximum (750 nm) compared to the 199,000 M⁻¹cm⁻¹ reported for non-sulfonated Cy7 maleimide . This higher extinction coefficient indicates that the sulfonated dye absorbs light more efficiently, contributing to a brighter fluorescence signal per molecule. Combined with its high quantum yield, this property makes Sulfo-Cyanine7 maleimide particularly well-suited for applications requiring high detection sensitivity and low sample consumption, such as single-molecule imaging or low-abundance biomarker detection.

Fluorescence Spectroscopy NIR Dyes Labeling Efficiency

Comparative Fluorescence Quantum Yield and Photostability Against Key Alternatives

Sulfo-Cyanine7 maleimide (potassium) exhibits a fluorescence quantum yield of 0.24, which, while comparable to some other Cy7 analogs, demonstrates a clear performance advantage over widely used alternatives like Alexa Fluor 750 maleimide, which has a reported quantum yield of only 0.12 [1]. Although non-sulfonated Cy7 maleimide is reported to have a quantum yield of 0.3, this value is often measured under conditions that do not reflect its tendency to aggregate in aqueous environments, which can significantly reduce its effective brightness in biological applications . Furthermore, the sulfonated Cyanine7 core is known to exhibit improved photostability over its non-sulfonated counterpart, a crucial factor for long-term or time-lapse imaging experiments where signal fading is a major concern .

Quantum Yield Photostability Fluorescence Imaging

Reduced Dye Aggregation and Self-Quenching Due to Sulfonate Groups

A key advantage of Sulfo-Cyanine7 maleimide (potassium) over its non-sulfonated analog is the incorporation of two sulfonate groups, which confer a strong negative charge and high hydrophilicity. This structural feature significantly reduces the tendency of the dye molecules to stack and form non-fluorescent aggregates in aqueous solution. Non-sulfonated Cy7 maleimide, being hydrophobic, is prone to π-π stacking interactions that lead to aggregation and self-quenching, which can drastically reduce the effective fluorescence brightness of the dye, especially at higher labeling densities [1]. Sulfonation effectively mitigates this issue, ensuring that the dye remains monomeric and highly fluorescent even when conjugated at high valency to proteins or nanoparticles. This is a crucial differentiator for applications such as flow cytometry or highly multiplexed imaging, where high and stable signal intensity is required.

Dye Aggregation Self-Quenching Fluorescence Stability

Enhanced Labeling Efficiency and Conjugate Stability Through Maleimide-Thiol Chemistry in Aqueous Environment

The maleimide functional group on Sulfo-Cyanine7 maleimide (potassium) reacts specifically and efficiently with free thiol (-SH) groups on biomolecules, such as cysteine residues on proteins or thiolated oligonucleotides, forming a stable thioether bond. This reaction proceeds with high efficiency under mild, physiological conditions (pH 6.5-7.5) and is typically complete within minutes to hours [1]. The water solubility of the dye is paramount here, as it allows the reaction to be conducted directly in aqueous buffer without organic co-solvents that can interfere with thiol reactivity or compromise protein integrity. In contrast, labeling with non-sulfonated Cy7 maleimide often requires careful optimization of solvent conditions to balance dye solubility with biomolecule stability, which can lead to lower yields and inconsistent labeling ratios . The combination of water solubility and highly specific maleimide-thiol chemistry ensures robust, reproducible, and site-specific labeling, resulting in well-defined bioconjugates suitable for demanding applications like in vivo imaging and FRET-based assays.

Bioconjugation Chemistry Maleimide-Thiol Protein Engineering

Recommended Applications for Sulfo-Cyanine7 maleimide (potassium) Based on Verified Performance Advantages


Site-Specific Labeling of Delicate Proteins and Antibodies for NIR In Vivo Imaging

The high water solubility and maleimide functionality make Sulfo-Cyanine7 maleimide (potassium) ideal for labeling thiol-containing proteins or antibodies without the use of denaturing organic co-solvents. This preserves the native conformation and biological activity of the biomolecule, which is essential for accurate in vivo biodistribution and targeting studies. The NIR fluorescence (Ex/Em ~750/773 nm) enables deep tissue penetration and minimal background autofluorescence, allowing for high-contrast imaging of labeled therapeutics or biomarkers in live animal models .

Conjugation to Nanoparticles and Drug Delivery Vehicles for Pharmacokinetic Tracking

The excellent aqueous solubility and low aggregation propensity of Sulfo-Cyanine7 maleimide are critical for labeling the surfaces of nanoparticles, liposomes, or polymeric micelles. The sulfonate groups prevent dye aggregation on the nanoparticle surface, ensuring a bright and stable fluorescent signal for tracking the vehicle's circulation, biodistribution, and tumor accumulation via non-invasive NIR imaging. This enables quantitative assessment of drug delivery efficiency and targeting specificity [1].

Fluorescence Resonance Energy Transfer (FRET) Assays and Single-Molecule Studies

The combination of a high extinction coefficient (240,600 M⁻¹cm⁻¹), respectable quantum yield (0.24), and photostability makes Sulfo-Cyanine7 maleimide a robust donor or acceptor in FRET pairs with other NIR dyes (e.g., Sulfo-Cy5 or IRDye 800CW). Its site-specific conjugation to defined thiols ensures precise control over fluorophore placement, which is critical for accurate distance measurements in protein conformational studies and single-molecule fluorescence applications .

Labeling of Thiol-Modified Oligonucleotides for NIR Biosensors and Diagnostic Assays

Sulfo-Cyanine7 maleimide reacts efficiently with 5'- or 3'-thiol-modified oligonucleotides to produce bright, NIR-labeled probes. The dye's high water solubility and low non-specific binding characteristics are advantageous for hybridization assays, aptamer-based sensors, and molecular beacons, where signal-to-noise ratio and detection sensitivity are paramount. Its NIR emission minimizes interference from biological matrices, making it suitable for complex sample analysis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfo-Cyanine7 maleimide (potassium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.